molecular formula C13H17NO4 B3075962 Tert-butyl 3-(4-nitrophenyl)propanoate CAS No. 103790-47-2

Tert-butyl 3-(4-nitrophenyl)propanoate

Cat. No.: B3075962
CAS No.: 103790-47-2
M. Wt: 251.28 g/mol
InChI Key: OIEYJDIVNUPPKM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(4-nitrophenyl)propanoate can be synthesized through the esterification of 3-(4-nitrophenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-(4-aminophenyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 3-(4-nitrophenyl)propanoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-(4-nitrophenyl)propanoate: Similar structure but with a methyl ester instead of a tert-butyl ester.

    Ethyl 3-(4-nitrophenyl)propanoate: Similar structure but with an ethyl ester instead of a tert-butyl ester.

Uniqueness

Tert-butyl 3-(4-nitrophenyl)propanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other esters with smaller alkyl groups .

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYJDIVNUPPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265575
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103790-47-2
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103790-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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